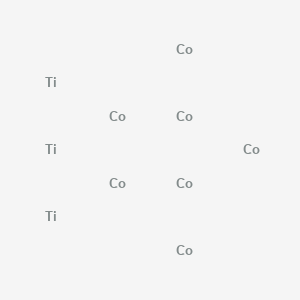
Cobalt;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt titanium is a compound formed by the combination of cobalt and titanium. Both elements are transition metals known for their unique properties and wide range of applications. Cobalt is known for its magnetic properties, high melting point, and ability to form alloys, while titanium is renowned for its strength, low density, and resistance to corrosion. The combination of these two elements results in a compound with enhanced properties suitable for various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt titanium compounds can be synthesized through various methods, including the polymeric precursor method, sol-gel method, and co-precipitation. One common approach involves the use of cobalt nitrate and tetra-n-butyl titanate as precursors, with citric acid and propylene glycol acting as chelating agents. The mixture is heated to promote polymerization, resulting in a homogeneous resin where metal ions are uniformly distributed .
Industrial Production Methods: In industrial settings, cobalt titanium compounds are often produced through high-energy milling, hydrothermal synthesis, and chemical vapor deposition. These methods allow for precise control over the composition, crystal structure, and morphological features of the resulting materials .
Chemical Reactions Analysis
Types of Reactions: Cobalt titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt(II) oxide can react with nitric acid to form cobalt nitrate, while titanium can react with chlorine to form titanium tetrachloride .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt titanium compounds include hydrochloric acid, sulfuric acid, and hydrogen peroxide. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving cobalt titanium compounds include cobalt chloride, cobalt sulfate, and titanium tetrachloride. These products have significant industrial applications, such as in electroplating and the synthesis of other compounds .
Scientific Research Applications
Cobalt titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including the oxidation of hydrocarbons and the reduction of nitrogen oxides. In biology and medicine, cobalt titanium compounds are explored for their potential use in drug delivery systems and as contrast agents in imaging techniques . In industry, these compounds are used in the production of high-performance materials, such as superalloys and electrochromic devices .
Mechanism of Action
The mechanism of action of cobalt titanium compounds involves their ability to interact with molecular targets and pathways. For example, cobalt ions can inhibit DNA repair and generate reactive oxygen species, leading to oxidative damage. Titanium ions, on the other hand, can interact with cellular components to enhance the efficacy of drug delivery systems .
Comparison with Similar Compounds
Cobalt titanium compounds can be compared with other transition metal compounds, such as cobalt-chromium and titanium-aluminum alloys. While cobalt-chromium alloys are known for their use in orthopedic implants, cobalt titanium compounds offer enhanced electrochemical properties and stability. Similarly, titanium-aluminum alloys are used in aerospace applications, but cobalt titanium compounds provide superior catalytic and magnetic properties .
List of Similar Compounds:- Cobalt-chromium alloys
- Titanium-aluminum alloys
- Cobalt-nickel alloys
- Titanium-vanadium alloys
Properties
CAS No. |
66273-52-7 |
|---|---|
Molecular Formula |
Co7Ti3 |
Molecular Weight |
556.13 g/mol |
IUPAC Name |
cobalt;titanium |
InChI |
InChI=1S/7Co.3Ti |
InChI Key |
JRJPPPXGJUTEIY-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ti].[Ti].[Co].[Co].[Co].[Co].[Co].[Co].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


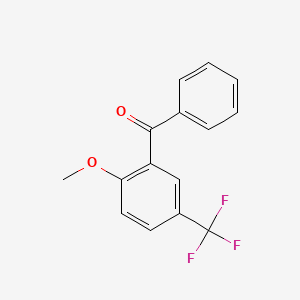
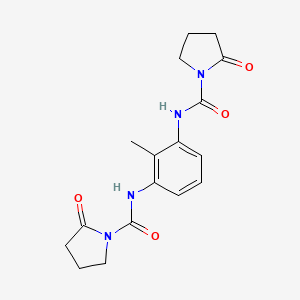
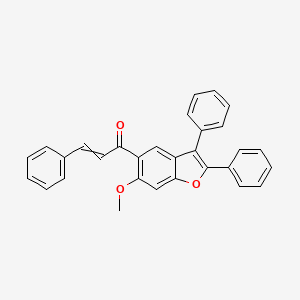
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
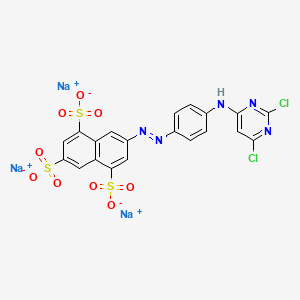
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)
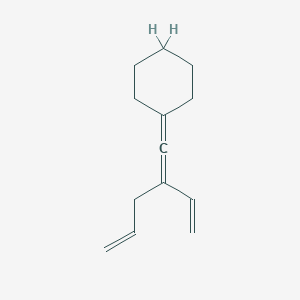
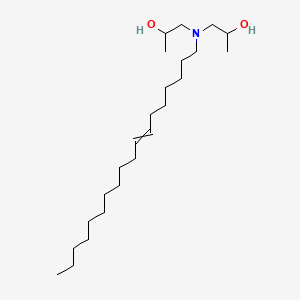
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
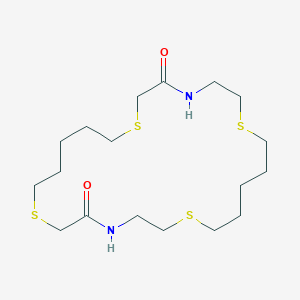

![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)
